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3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Documentation Hub

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  • Product: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • CAS: 4643-88-3

Core Science & Biosynthesis

Foundational

Biological Activity of 3-(4-Methoxyphenyl)isoxazole Derivatives: A Technical Guide

Executive Summary The 3-(4-methoxyphenyl)isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for pyrazoles and pyridines in the design of small-molecule therapeutics. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(4-methoxyphenyl)isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for pyrazoles and pyridines in the design of small-molecule therapeutics. This specific regioisomer—characterized by a p-anisyl group at the C3 position of the isoxazole ring—exhibits distinct electronic and steric properties that facilitate binding to lipophilic pockets in enzymes and receptors.

This guide analyzes the core biological activities of this moiety, specifically its role as a tubulin polymerization inhibitor (oncology) and a COX-2 selective inhibitor (inflammation). We provide validated synthetic protocols, mechanistic insights, and structural activity relationship (SAR) data to support the development of next-generation derivatives.

Molecular Architecture & SAR

The 3-(4-methoxyphenyl)isoxazole moiety functions as a "warhead" or anchor in various pharmacophores. Its biological efficacy is driven by three structural features:

  • The Isoxazole Core: Acts as a rigid linker that orients the C3 and C5 substituents at specific angles (approx. 130°), mimicking the cis-stilbene geometry found in Combretastatin A-4 (a potent tubulin inhibitor).

  • The 4-Methoxy Group: Provides a hydrogen bond acceptor (via the oxygen) and contributes to lipophilicity (

    
    -
    
    
    
    stacking) within the hydrophobic pockets of targets like Cyclooxygenase-2 (COX-2).
  • Regiochemistry (C3 vs. C5): The placement of the p-anisyl group at C3 (versus C5) significantly alters the dipole moment and metabolic stability of the molecule.

Diagram 1: Pharmacophore Mapping (SAR)

SAR_Map Core Isoxazole Core (Rigid Linker) Methoxy 4-Methoxy Group (H-Bond Acceptor / Lipophilic) Core->Methoxy Position C3 C5_Sub C5 Substituent (Variable Region: Determines Specificity) Core->C5_Sub Position C5 Target_COX COX-2 Hydrophobic Channel Methoxy->Target_COX Van der Waals / H-Bonding Target_Tubulin Colchicine Binding Site Methoxy->Target_Tubulin Mimics Ring A of Combretastatin C5_Sub->Target_Tubulin Steric Bulk Required

Caption: SAR map illustrating the dual-targeting potential of the 3-(4-methoxyphenyl)isoxazole scaffold in inflammation and oncology.

Therapeutic Focus A: Oncology (Tubulin Inhibition)

Derivatives of 3-(4-methoxyphenyl)isoxazole have emerged as potent antimitotic agents. They function primarily by binding to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.

Mechanism of Action

The 3-(4-methoxyphenyl) ring mimics the A-ring of Combretastatin A-4 (CA-4) . When paired with a bulky hydrophobic group at the C5 position (e.g., 3,4,5-trimethoxyphenyl or naphthalene), the isoxazole restricts the molecule in a configuration that perfectly occupies the interface between


- and 

-tubulin subunits.
Quantitative Data: Cytotoxicity Profile

Comparative IC50 values against human cancer cell lines (Representative Data).

Compound IDStructure (C5 Substituent)Cell Line: HeLa (Cervical)Cell Line: MCF-7 (Breast)Tubulin Inhibition (IC50)
Ref (CA-4) Combretastatin A-40.012 µM0.015 µM1.2 µM
ISO-1 3,4,5-trimethoxyphenyl0.045 µM0.080 µM1.8 µM
ISO-2 Naphthalene-1-yl1.23 µM2.10 µM3.4 µM
ISO-3 4-fluorophenyl>10 µM>10 µMInactive

Note: Data synthesized from Kamal et al. and related SAR studies (See References).

Therapeutic Focus B: Inflammation (COX-2 Inhibition)

The 3,4-diaryl isoxazole class includes the drug Valdecoxib . Research indicates that 3-(4-methoxyphenyl) analogs (where the sulfonamide is replaced or repositioned) maintain high selectivity for COX-2 over COX-1.

Selectivity Mechanism

The COX-2 active site possesses a secondary "side pocket" that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). The 4-methoxyphenyl group at the C3 position of the isoxazole ring is perfectly sized to wedge into this hydrophobic cleft, while the central isoxazole ring orients substituents to interact with Arg120.

Chemical Synthesis Strategy

The most reliable method for synthesizing 3-(4-methoxyphenyl)isoxazole derivatives with high regioselectivity is the [3+2] Cycloaddition of Nitrile Oxides .

Diagram 2: Synthesis Workflow (Regioselective)

Synthesis Start 4-Methoxybenzaldehyde Step1 Oxime Formation (NH2OH·HCl, Base) Start->Step1 Intermediate1 4-Methoxybenzaldoxime Step1->Intermediate1 Step2 Chlorination (NCS or Chloramine-T) Intermediate1->Step2 Intermediate2 Hydroximoyl Chloride Step2->Intermediate2 Step3 In Situ Nitrile Oxide Generation (Et3N) Intermediate2->Step3 Final 3-(4-methoxyphenyl)isoxazole (Regioisomer) Step3->Final [3+2] Cycloaddition Reactant Alkyne / Alkene (Dipolarophile) Reactant->Final

Caption: Regioselective synthesis via 1,3-dipolar cycloaddition of nitrile oxides generated in situ.

Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole

Objective: Synthesize the target scaffold with >95% regioselectivity.

Reagents:

  • 4-Methoxybenzaldehyde oxime (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Chloramine-T trihydrate (1.1 eq)

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-methoxybenzaldehyde oxime (10 mmol) in ethanol (50 mL).

  • Oxidative Generation: Add Chloramine-T trihydrate (11 mmol) to the solution. Stir at room temperature for 10 minutes. Rationale: Chloramine-T acts as a mild oxidant to generate the nitrile oxide precursor in situ without handling unstable hydroximoyl chlorides.

  • Cycloaddition: Add phenylacetylene (12 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice (200 g). A precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield white needles.

  • Validation: Confirm structure via 1H-NMR (Look for singlet methoxy peak at ~3.8 ppm and isoxazole C4-H singlet at ~6.8 ppm).

Validated Bioassay Protocol: Tubulin Polymerization

To confirm the mechanism of action for anticancer derivatives, a cell-free tubulin polymerization assay is required.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat, increasing solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanoisne triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Spectrophotometer (heated cuvette holder).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Compound Addition: Add 3-(4-methoxyphenyl)isoxazole derivative (dissolved in DMSO) to the tubulin solution at varying concentrations (1, 5, 10 µM). Keep final DMSO concentration <1%.

  • Initiation: Transfer mixture to a pre-warmed (37°C) cuvette.

  • Measurement: Record absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Active Compound:[2][3][4][5][6] Flat line or significantly reduced slope (inhibition of elongation).

References

  • Kamal, A., et al. (2015). "Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents."[7] Organic & Biomolecular Chemistry.

  • Perrone, M. G., et al. (2012). "Diarylheterocycle Core Ring Features Effect in Selective COX-1 Inhibition." ChemMedChem.

  • Barreca, M., et al. (2022). "Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas." European Journal of Medicinal Chemistry.

  • Kariyappa, A. K., et al. (2012). "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." Der Pharma Chemica.

  • Jaitak, V., et al. (2021). "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies."[8] European Journal of Medicinal Chemistry.

Sources

Exploratory

Therapeutic Potential of 3-Aryl-isoxazole-5-carboxamides: A Technical Deep Dive

Executive Summary The 3-aryl-isoxazole-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosine k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl-isoxazole-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosine kinases (VEGFR2) to inflammatory enzymes (COX-2/5-LOX). Unlike generic heterocycles, the 3,5-disubstitution pattern of the isoxazole ring provides a rigid geometric spacer that orients pharmacophores into specific binding pockets—a feature critical for high-affinity interactions. This guide dissects the synthetic accessibility, mechanistic pharmacology, and therapeutic applications of this class, specifically focusing on its emerging role in oncology and inflammation.[1][2][3]

Chemical Architecture & Synthetic Strategy

The Pharmacophore

The isoxazole ring serves as a bioisostere for amide or ester linkages but offers superior metabolic stability. In 3-aryl-isoxazole-5-carboxamides, the 3-aryl group typically occupies a hydrophobic pocket (e.g., the allosteric site of a kinase), while the 5-carboxamide moiety acts as a hydrogen bond donor/acceptor network, crucial for interacting with the "hinge region" of ATP-binding sites or the catalytic residues of proteases.

Modular Synthesis Protocol

To maximize Structure-Activity Relationship (SAR) exploration, a convergent synthetic route is preferred over linear methods. The most robust pathway involves the coupling of 3-aryl-isoxazole-5-carboxylic acids with diverse amines.

Figure 1: Modular Synthesis Pathway The following diagram illustrates the conversion of acetophenones to the final carboxamide via a Claisen-Schmidt condensation followed by cyclization and amidation.

SynthesisPath Acetophenone Acetophenone (Starting Material) DioxoEster 2,4-Dioxo Ester (Intermediate) Acetophenone->DioxoEster Claisen condensation (NaOEt, EtOH) DiethylOxalate Diethyl Oxalate DiethylOxalate->DioxoEster IsoxazoleEster Isoxazole-5-carboxylate DioxoEster->IsoxazoleEster Cyclization (Reflux, EtOH) Hydroxylamine NH2OH·HCl Hydroxylamine->IsoxazoleEster IsoxazoleAcid Isoxazole-5-carboxylic Acid IsoxazoleEster->IsoxazoleAcid Hydrolysis (LiOH, THF/H2O) FinalProduct 3-Aryl-isoxazole-5-carboxamide (Target Scaffold) IsoxazoleAcid->FinalProduct Amide Coupling (EDCI, DMAP, DCM) Amine Functionalized Amine (R-NH2) Amine->FinalProduct

Caption: Convergent synthesis of 3-aryl-isoxazole-5-carboxamides via Claisen condensation and EDCI-mediated coupling.

Pharmacology & Mechanism of Action[1]

Oncology: VEGFR2 and STAT3 Inhibition

Recent studies indicate that specific derivatives (e.g., N-(4-chlorophenyl)-5-carboxamidyl isoxazole) exert potent anticancer effects not through standard apoptosis, but via necrosis and cell cycle arrest.

  • VEGFR2 Inhibition: Compounds substituted with urea or hydrazine moieties at the 5-position have shown IC50 values in the nanomolar range (approx. 25 nM) against VEGFR2. They bind to the ATP-binding pocket, preventing the phosphorylation of the receptor.

  • STAT3 Modulation: The scaffold inhibits the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key driver of cancer cell survival and metastasis in colon cancer models (Colon 38, CT-26).

Figure 2: Dual Signaling Blockade This diagram maps the intervention points of isoxazole-5-carboxamides within the tumor microenvironment signaling cascade.

Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Inhibitor Isoxazole-5-carboxamide Inhibitor->VEGFR2 Inhibits ATP Binding STAT3_P STAT3 (Phosphorylated) Inhibitor->STAT3_P Blocks Phosphorylation Necrosis Necrosis/Cell Death Inhibitor->Necrosis Induces AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Tumor Proliferation STAT3_P->Proliferation STAT3_U STAT3 (Unphosphorylated) STAT3_U->STAT3_P JAKs

Caption: Mechanism of action showing dual inhibition of VEGFR2-mediated angiogenesis and STAT3-mediated proliferation.

Inflammation: COX-2 Selectivity

The 3,4-diarylisoxazole motif is a classic pharmacophore for COX-2 inhibition (reminiscent of Valdecoxib). However, the 5-carboxamide extension allows for additional interactions within the secondary pocket of the COX-2 enzyme, enhancing selectivity over COX-1.

  • Key Insight: A 3,4-dimethoxy substitution on the phenyl ring combined with a 5-carboxamide linker pushes the isoxazole ring into an orientation that favors COX-2 binding (Selectivity Ratio > 4.6).[4]

Experimental Protocols

Protocol A: Synthesis of N-substituted-3-aryl-isoxazole-5-carboxamides

Validation: This protocol ensures high yield and purity by utilizing EDCI/DMAP coupling, which avoids the harsh conditions of acid chlorides.

Reagents:

  • 3-Aryl-isoxazole-5-carboxylic acid (1.0 equiv)

  • Amine derivative (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under an argon atmosphere. Add EDCI and DMAP.[4][5] Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the amine derivative dropwise. Allow the mixture to warm to room temperature and stir for 12–24 hours. Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Dilute with DCM and wash sequentially with 1N HCl (to remove unreacted amine/DMAP), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography.

Protocol B: VEGFR2 Kinase Inhibition Assay

Validation: Uses a FRET-based system (e.g., Z'-LYTE) for high sensitivity and reproducibility.

Materials:

  • Recombinant Human VEGFR2 kinase domain.

  • FRET peptide substrate.

  • ATP (at Km concentration).

  • Test compounds (dissolved in DMSO).

Step-by-Step:

  • Preparation: Prepare a 3x serial dilution of the isoxazole-carboxamide test compounds in a 384-well plate.

  • Incubation: Add the kinase enzyme and FRET peptide substrate. Incubate for 1 hour at room temperature to allow compound-enzyme equilibration.

  • Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 1 hour.

  • Development: Add a development reagent (site-specific protease). Phosphorylated peptides are protected from cleavage, while non-phosphorylated peptides are cleaved, disrupting the FRET signal.

  • Readout: Measure fluorescence emission ratio (Coumarin/Fluorescein). Calculate IC50 using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the potency of key derivatives discussed in the literature.

Compound IDTargetCell Line / AssayActivity (IC50 / MIC)Reference
Cmpd 3 (N-4-chlorophenyl)STAT3 / Colon CancerColon 38 / CT-262.5 µg/mL[1]
Cmpd 8 VEGFR2Kinase Assay25.7 nM[5]
Cmpd 10a VEGFR2Kinase Assay28.2 nM[5]
Cmpd A13 COX-2Enzyme Assay13 nM (SI = 4.63)[8]
Cmpd A8 AntimicrobialP. aeruginosa2.0 mg/mL (MIC)[8]

Future Outlook & Optimization

While the anticancer and anti-inflammatory potential is established, the physicochemical properties (ADME) require optimization.

  • Solubility: Many aryl-isoxazoles suffer from poor aqueous solubility. Future SAR should focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) on the carboxamide nitrogen.

  • Metabolic Stability: In silico studies (QiKProp) suggest moderate metabolic clearance. Blocking metabolic soft spots on the 3-aryl ring (e.g., para-fluorination) is a recommended strategy for lead optimization.

References

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central.Link

  • Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. Taylor & Francis.Link

  • Isoxazole containing compounds with anticancer activities. ResearchGate.Link

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff.Link

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed.Link

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. ACS Publications.Link

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate.Link

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed Central.Link

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library.Link

  • A review of isoxazole biological activity and present synthetic techniques. IJPCA.Link

Sources

Foundational

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Molecular Identity & Physicochemical Core 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Molecular Identity & Physicochemical Core

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a privileged heterocyclic scaffold utilized in medicinal chemistry as a bioisostere for heteroaromatic esters and amides. It serves as a critical fragment in the development of Hsp90 inhibitors, COX-2 inhibitors, and antimicrobial agents.

The following data represents the definitive physicochemical profile for this specific molecular entity.

Property Value/Descriptor Technical Validation
IUPAC Name 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamideSystematic nomenclature
Common Synonyms 3-(4-methoxyphenyl)isoxazole-5-carboxamide1,2-oxazole

Isoxazole
Molecular Formula C₁₁H₁₀N₂O₃ Confirmed via elemental composition
Molecular Weight 218.21 g/mol Monoisotopic Mass: 218.0691
H-Bond Donors 2 (Amide -NH₂)Critical for receptor binding
H-Bond Acceptors 4 (Amide O, Methoxy O, Ring N, Ring O)Ligand efficiency determinant
Topological PSA ~85 ŲPredictive of moderate membrane permeability
LogP (Predicted) 1.4 – 1.8Lipophilicity within Lipinski Rule of 5

Structural Analysis & Pharmacophore Significance

The 3,5-disubstituted isoxazole ring acts as a rigid linker that orients the peripheral substituents—the lipophilic 4-methoxyphenyl group and the polar carboxamide—into a specific vector geometry.

  • The Isoxazole Core (1,2-Oxazole): Unlike its isomer oxazole (1,3), the isoxazole ring possesses a unique N-O bond which is metabolically stable but can serve as a weak hydrogen bond acceptor. It functions as a bioisostere for pyridine and carboxylic ester moieties, often improving metabolic stability against hydrolysis.

  • The 5-Carboxamide Warhead: This group acts as a primary hydrogen bond donor/acceptor motif. In kinase inhibitors, this moiety frequently interacts with the hinge region or the gatekeeper residues of the ATP-binding pocket.

  • The 4-Methoxyphenyl Tail: Located at the 3-position, this electron-rich aromatic system provides hydrophobic interactions (π-stacking) and fills lipophilic pockets in target proteins (e.g., COX-2 active site).

Rational Synthetic Methodology

To synthesize this molecule with high regioselectivity (ensuring the 3,5-substitution pattern rather than 3,4), a [3+2] Cycloaddition (Click Chemistry) approach is superior to classical Claisen condensation. This route minimizes regioisomeric byproducts.

Protocol: Regioselective Synthesis via Nitrile Oxide Cycloaddition

Reaction Scheme Overview:

  • Precursor Formation: Chlorination of 4-methoxybenzaldehyde oxime.

  • Cycloaddition: Reaction with ethyl propiolate to form the isoxazole ester.

  • Ammonolysis: Conversion of the ester to the primary amide.

SynthesisWorkflow Start 4-Methoxybenzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Na2CO3 Chloro Hydroximoyl Chloride (In Situ) Oxime->Chloro NCS, DMF Ester Isoxazole-5-Ester (Regioselective) Chloro->Ester Ethyl Propiolate Et3N, [3+2] Final Target Amide (C11H10N2O3) Ester->Final NH3 / MeOH Ammonolysis

Figure 1: Step-wise synthetic workflow for the regioselective construction of the 3,5-disubstituted isoxazole core.

Detailed Experimental Procedure

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

  • Reagents: 4-Methoxybenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Ethyl propiolate (1.2 eq), Triethylamine (1.5 eq), DMF.

  • Mechanism: NCS chlorinates the oxime to form the hydroximoyl chloride. Base-mediated dehydrohalogenation generates the transient nitrile oxide dipole in situ, which undergoes a 1,3-dipolar cycloaddition with the alkyne dipolarophile.

  • Protocol:

    • Dissolve 4-methoxybenzaldehyde oxime in DMF at 0°C.

    • Add NCS portion-wise. Stir for 1 hour (formation of hydroximoyl chloride).

    • Add ethyl propiolate followed by dropwise addition of triethylamine (the solution will warm slightly).

    • Stir at room temperature for 12 hours.

    • Validation: TLC (Hexane:EtOAc 4:1) should show a new spot (R_f ~ 0.5) and disappearance of oxime.

    • Workup: Dilute with water, extract with EtOAc. The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.

Step 2: Ammonolysis to 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

  • Reagents: 7N Ammonia in Methanol (excess).

  • Protocol:

    • Dissolve the crude ester from Step 1 in 7N NH₃/MeOH in a sealed pressure tube.

    • Heat to 50°C for 4–6 hours or stir at RT for 24 hours.

    • Validation: LC-MS should show a mass shift from 247 (Ester) to 219 (M+H of Amide).

    • Purification: Concentrate the solvent. The product typically precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be observed. Absence of these specific signals indicates a failure in regioselectivity or incomplete conversion.

Technique Expected Signal Structural Assignment
¹H NMR (DMSO-d₆) δ 3.83 (s, 3H) Methoxy group (-OCH₃).
δ 7.05 (d, 2H) & 7.85 (d, 2H) Para-substituted benzene ring (AA'BB' system).
δ 7.75 (s, 1H) Isoxazole C4-H . This singlet is diagnostic. If this appears as a multiplet or shifts significantly, check for regioisomer (3,4-subst).
δ 7.90 & 8.30 (br s, 2H) Amide -NH₂ protons (exchangeable with D₂O).
¹³C NMR δ 160.5 Carboxamide Carbonyl (C=O).
δ 168.0 Isoxazole C5 (adjacent to O).
δ 55.4 Methoxy carbon.[1]
Mass Spec (ESI) m/z 219.07 [M+H]⁺ Positive mode ionization.

Biological Context & Utility

This molecule is not merely a chemical intermediate; it is a functional pharmacophore.

  • Hsp90 Inhibition: 3,5-disubstituted isoxazoles bind to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90), destabilizing oncogenic client proteins. The carboxamide group mimics the interaction of the adenine ring of ATP with Asp93.

  • Anti-Inflammatory: The structural similarity to Valdecoxib suggests potential COX-2 selectivity, where the methoxy group inserts into the hydrophobic side pocket of the enzyme.

Pharmacophore Center Isoxazole Core (Scaffold) Methoxy 4-OMe Phenyl (Hydrophobic/Lipophilic) Center->Methoxy Linker Amide 5-Carboxamide (H-Bond Donor/Acceptor) Center->Amide Linker Target Protein Binding Pocket (COX-2 / Hsp90) Methoxy->Target π-Stacking / Hydrophobic Amide->Target H-Bonding (Asp/Glu)

Figure 2: Pharmacophore interaction map highlighting the binding vectors of the molecule.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10874697, 3-(4-Methoxyphenyl)isoxazole-5-carboxamide. Retrieved from [Link]

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. [Link]

  • Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). Journal of the American Chemical Society, 127(1), 210-216. (Mechanistic basis for 1,3-dipolar cycloadditions). [Link]

  • Rowlands, M., et al. (2010). High-throughput screening for Hsp90 inhibitors. Journal of Medicinal Chemistry. (Context for isoxazole carboxamides in drug discovery). [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

This guide details the physicochemical profiling and solubility assessment of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide , a representative scaffold in medicinal chemistry often associated with Hsp90 inhibition and an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profiling and solubility assessment of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide , a representative scaffold in medicinal chemistry often associated with Hsp90 inhibition and antimicrobial research.

Executive Summary

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (also known as 3-(4-methoxyphenyl)isoxazole-5-carboxamide) represents a critical pharmacophore in drug discovery. Belonging to the isoxazole-5-carboxamide class, this scaffold is frequently encountered in kinase inhibitors and anti-inflammatory agents.

From a biopharmaceutical perspective, this compound typically exhibits BCS Class II characteristics (Low Solubility, High Permeability). Its solubility profile is dominated by the lipophilic 3-aryl moiety, while the 5-carboxamide group provides limited hydrogen-bonding capacity. Accurate solubility data is prerequisite for biological assays to avoid false negatives caused by precipitation in aqueous media.

This guide provides the predicted physicochemical dataset for this specific chemical entity (NCE) and establishes the gold-standard protocols for its experimental validation.

Physicochemical Data Profile

Note: While specific experimental values for the unsubstituted amide are proprietary in many databases, the following values are calculated based on validated Structure-Property Relationship (SPR) models and analog data (e.g., Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate).

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
IUPAC Name 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamideChemical Nomenclature
Molecular Formula C₁₁H₁₀N₂O₃Stoichiometry
Molecular Weight 218.21 g/mol Calculated
cLogP (Lipophilicity) 1.2 – 1.8 (Predicted)Consensus LogP (SwissADME)
TPSA (Polar Surface Area) ~70-80 ŲFragment contribution
H-Bond Donors / Acceptors 2 (NH₂) / 4 (O, N, O-Me, C=O)Structural Count
pKa Neutral (Amide not ionizable in phys.[1][2] range)pKa Predictor
Melting Point 180 – 185 °C (Estimated)Analog comparison [1]
Table 2: Solubility Data (Predicted & Analog-Based)
Solvent / MediumSolubility EstimateRelevance
Water (pH 7.4) Low (< 0.1 mg/mL)Physiological baseline
0.1 N HCl (SGF) Low (No basic center for protonation)Gastric simulation
DMSO High (> 20 mg/mL)Stock solution prep
Ethanol Moderate (5–10 mg/mL)Formulation co-solvent
PEG-400 HighSolubility enhancer

Critical Insight: The lack of an ionizable center (basic nitrogen or acidic proton) means this compound exhibits pH-independent solubility across the physiological range (pH 1.2 – 7.4). Solubility enhancement must rely on co-solvents or amorphous solid dispersions rather than pH adjustment.

Structural Analysis & Solubility Logic

The solubility behavior of this molecule is dictated by the competition between the crystal lattice energy (driven by intermolecular H-bonds of the amide) and the solvation energy.

G Struct 3-(4-methoxyphenyl) -1,2-oxazole-5-carboxamide Lipo Lipophilic Domain (4-methoxyphenyl) Struct->Lipo Polar Polar Domain (5-carboxamide) Struct->Polar Isox Core Scaffold (1,2-oxazole) Struct->Isox Effect1 Increases LogP Reduces Aqueous Sol. Lipo->Effect1 Effect2 Increases Lattice Energy (Intermolecular H-Bonds) Polar->Effect2 Effect3 Weak dipole Moderate Polarity Isox->Effect3

Figure 1: Structural dissection of solubility determinants. The amide group creates strong crystal packing, resisting dissolution, while the phenyl group limits interaction with water.

Experimental Protocols for Solubility Assessment

To generate definitive data for your specific batch, you must perform both Kinetic and Thermodynamic solubility assays.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: To determine the "precipitation limit" during biological assays (e.g., IC50 determination).

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO .

  • Dilution: Aliquot 5 µL of stock into 995 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 50 µM, 0.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: To determine the absolute solubility equilibrium for formulation development.

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

  • Equilibration: Cap and rotate (end-over-end) for 24 to 48 hours at 25°C or 37°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Verification: Check for the presence of a solid pellet (if dissolved completely, add more solid).

  • Quantification: Remove supernatant, dilute with Mobile Phase (Acetonitrile:Water), and inject into HPLC.

    • Column: C18 Reverse Phase.

    • Detection: UV at 254 nm (Isoxazole absorption max).

Solubility Enhancement Workflow

If the measured solubility is insufficient (< 10 µM) for your intended assay, follow this optimization logic.

SolubilityOpt Start Measured Aqueous Solubility < 10 µg/mL CheckpH Check pH Dependency (Is it ionizable?) Start->CheckpH NoIon No (Neutral Amide) 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide CheckpH->NoIon pKa analysis Strategy1 Strategy 1: Co-solvents Add 5-10% DMSO or EtOH NoIon->Strategy1 Strategy2 Strategy 2: Surfactants Add 0.5% Tween-80 or SDS NoIon->Strategy2 Strategy3 Strategy 3: Complexation Use 10-20% HP-β-Cyclodextrin NoIon->Strategy3 Assay Proceed to Biological Assay Strategy1->Assay Strategy2->Assay Strategy3->Assay

Figure 2: Decision tree for solubilizing neutral isoxazole-carboxamides in assay media.

References

  • Kariyappa, A. K., et al. (2012).[2][3] Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.[2][3] Link

  • BenchChem Technical Support. (2025). Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. BenchChem Guidelines. Link

  • Sperry, J. B., et al. (2019). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(26), 4260-4270. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Abstract & Strategic Overview The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and appearing in Hsp90 inhibitors, COX-2 inhibitors (e.g., Valdecoxib), and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and appearing in Hsp90 inhibitors, COX-2 inhibitors (e.g., Valdecoxib), and immunomodulators. This protocol details the regioselective synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide .

Unlike traditional Claisen condensation-cyclization routes, which often suffer from poor regioselectivity (yielding mixtures of 3,5- and 5,3-isomers), this guide prioritizes a [3+2] dipolar cycloaddition strategy . This route utilizes the in situ generation of a nitrile oxide from 4-methoxybenzaldehyde oxime, followed by trapping with an electron-deficient alkyne (ethyl propiolate). This methodology ensures high regiocontrol, favoring the 3-aryl-5-carboxylate isomer, which is subsequently converted to the target carboxamide via mild ammonolysis.

Retrosynthetic Analysis

The synthetic logic disconnects the target molecule into three stable precursors. The critical bond formation occurs between the nitrile oxide dipole (C3-N2-O1) and the dipolarophile (C4-C5).

Retrosynthesis Target Target: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Intermediate Intermediate: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate Target->Intermediate Ammonolysis (NH3/MeOH) Precursors Precursors: 4-Methoxybenzaldehyde Oxime + Ethyl Propiolate Intermediate->Precursors [3+2] Cycloaddition (Regioselective) Start Starting Material: 4-Methoxybenzaldehyde Precursors->Start Condensation (NH2OH·HCl)

Figure 1: Retrosynthetic disconnection showing the [3+2] cycloaddition as the key construct-forming step.[1]

Detailed Experimental Protocol

Stage 1: Preparation of 4-Methoxybenzaldehyde Oxime

Objective: Isolate the stable oxime precursor required for nitrile oxide generation.

Reagents:

  • 4-Methoxybenzaldehyde (10.0 mmol)

  • Hydroxylamine hydrochloride (12.0 mmol)

  • Sodium Hydroxide (12.0 mmol, 10% aq solution)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolve 4-methoxybenzaldehyde in Ethanol/Water (30 mL).

  • Add Hydroxylamine hydrochloride in one portion.

  • Add NaOH solution dropwise at 0°C to control the exotherm.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Acidify to pH 6 with dilute HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Product should appear as a white crystalline solid.

    • Yield Target: >90%[1][2]

Stage 2: Regioselective [3+2] Cycloaddition

Objective: Construct the isoxazole core with the ester functionality at the C5 position. Mechanism: In situ chlorination of the oxime to the hydroximoyl chloride, followed by base-mediated dehydrohalogenation to the nitrile oxide, which undergoes 1,3-dipolar cycloaddition with ethyl propiolate.

Reagents:

  • 4-Methoxybenzaldehyde oxime (5.0 mmol)

  • N-Chlorosuccinimide (NCS) (5.5 mmol)

  • Ethyl propiolate (6.0 mmol)

  • Triethylamine (Et₃N) (6.0 mmol)

  • DMF (Dimethylformamide) (Dry, 15 mL)

Protocol:

  • Chlorination: Dissolve the oxime in DMF under Nitrogen atmosphere. Add NCS portion-wise at RT.[3] Stir for 1 hour.

    • Checkpoint: Completion is indicated by the disappearance of oxime on TLC. The intermediate hydroximoyl chloride is formed.

  • Cycloaddition: Cool the solution to 0°C. Add Ethyl propiolate.

  • Nitrile Oxide Generation: Add Et₃N dissolved in 2 mL DMF very slowly (over 30 mins) via syringe pump or dropping funnel.

    • Why? Slow addition keeps the concentration of transient nitrile oxide low, preventing dimerization into the unwanted furoxan byproduct.

  • Reaction: Allow to warm to RT and stir overnight (12 h).

  • Workup: Pour into ice water (100 mL). Extract with Diethyl Ether (3x). Wash with water (to remove DMF) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

    • Target Product: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate.

    • Yield Target: 75-85%

Stage 3: Ammonolysis to Carboxamide

Objective: Convert the ethyl ester to the primary amide without ring cleavage.

Reagents:

  • Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (2.0 mmol)

  • Ammonia (7N in Methanol) (10.0 mmol, excess)

Protocol:

  • Dissolve the ester in 7N NH₃/MeOH (5 mL) in a sealed pressure tube or heavy-walled flask.

  • Stir at RT for 16–24 hours.

    • Note: If reaction is sluggish, heat to 50°C, but monitor for isoxazole ring opening (rare under these conditions but possible).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Recrystallize the solid residue from Ethanol or Ethanol/Water.

  • Final Characterization:

    • Appearance: White/Off-white solid.

    • 1H NMR (DMSO-d6): Look for characteristic isoxazole singlet (~7.5-7.8 ppm) and broad amide protons (~7.8 and 8.2 ppm).

Critical Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
NCS Stoichiometry 1.1 equivalentsEnsures complete conversion to hydroximoyl chloride. Excess NCS can lead to over-chlorination of the aromatic ring.
Base Addition Rate < 0.1 mL/minCritical: Rapid base addition generates high concentrations of nitrile oxide, favoring homodimerization (furoxan formation) over cycloaddition.
Temperature (Stage 2) 0°C

RT
Low temp stabilizes the unstable nitrile oxide intermediate during its generation.
Ammonolysis Solvent Methanol (Anhydrous)Water presence can lead to hydrolysis (carboxylic acid formation) rather than amidation.

Pathway Visualization

ReactionWorkflow Oxime 4-Methoxybenzaldehyde Oxime Chloro Hydroximoyl Chloride Oxime->Chloro NCS, DMF Chlorination NitrileOxide [Nitrile Oxide] (Transient) Chloro->NitrileOxide Et3N (Slow Addition) Dehydrohalogenation Ester Ethyl 3-(4-methoxyphenyl) isoxazole-5-carboxylate NitrileOxide->Ester + Ethyl Propiolate [3+2] Cycloaddition Amide FINAL PRODUCT: 3-(4-methoxyphenyl)-1,2- oxazole-5-carboxamide Ester->Amide NH3 / MeOH Ammonolysis

Figure 2: Step-wise reaction workflow highlighting the transient nitrile oxide intermediate.

Safety & Handling

  • Hydroxylamine: Potential explosion hazard upon heating. Ensure no residue remains in the distillation flask if distilling solvents.

  • Nitrile Oxides: Unstable intermediates. Do not attempt to isolate; generate in situ.

  • Ammonia (Pressure): Ammonolysis in sealed tubes generates pressure. Use a safety shield and appropriate glassware.

References

  • Regioselective Synthesis of Isoxazoles: Tang, S., et al. "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles."[2] Organic Letters, vol. 11, no.[2][4] 17, 2009, pp. 3982–3985. Link

  • Aqueous Media Synthesis: Dou, G., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media."[5] Molecules, vol. 18, no.[4][5][6] 11, 2013, pp. 13645–13653. Link

  • Fungicidal Isoxazole Carboxamides: Gucma, M., et al. "Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides." Letters in Organic Chemistry, vol. 7, no. 7, 2010, pp. 502–507.[7] Link

  • Ammonolysis Protocol: Dalal, M. "Ammonolysis of Esters." A Textbook of Organic Chemistry, Dalal Institute. Link

Sources

Application

Handling and storage protocols for isoxazole carboxamides

Application Note: Handling and Storage Protocols for Isoxazole Carboxamides Executive Summary Isoxazole carboxamides are a critical scaffold in medicinal chemistry, serving as the core structure for dihydroorotate dehydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Protocols for Isoxazole Carboxamides

Executive Summary

Isoxazole carboxamides are a critical scaffold in medicinal chemistry, serving as the core structure for dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., Leflunomide), antibiotics, and agrochemicals.[1][2][3][4][5] While chemically versatile, this class exhibits a specific, non-obvious instability: base-catalyzed isoxazole ring scission .

This guide provides a scientifically grounded protocol for the handling, solubilization, and storage of isoxazole carboxamides. It moves beyond standard "store at -20°C" advice by addressing the specific chemical mechanism of degradation—the Kemp elimination-like ring opening—ensuring the integrity of your screening data and structural studies.

Part 1: Physicochemical Stability Profile (The "Why")

To handle these compounds effectively, one must understand their primary failure mode. Unlike typical amides which are prone to hydrolysis, isoxazole-4-carboxamides are uniquely susceptible to N-O bond cleavage under basic or even neutral aqueous conditions.

The Degradation Mechanism

The isoxazole ring is not inert.[4] In the presence of a base (or nucleophilic attack), the proton at the C3 position (if unsubstituted) is abstracted, or a nucleophile attacks the C5 position. This triggers a concerted rearrangement that cleaves the weak N-O bond, converting the isoxazole into a cis-cyano-enol (or cyano-enolate).

  • Key Insight: This reaction is often irreversible and results in a compound with a completely different pharmacological profile (e.g., Leflunomide converting to Teriflunomide).

  • Critical Factor: The acidity of the C3-proton. 3-unsubstituted isoxazoles are significantly more labile than their 3-methyl or 3-phenyl counterparts.

Visualization of Degradation Pathway

IsoxazoleDegradation Isoxazole Isoxazole Carboxamide (Intact Scaffold) BaseAttack Base-Catalyzed Deprotonation (C3-H) Isoxazole->BaseAttack pH > 7.4 or Nucleophiles Transition Transition State (N-O Bond Strain) BaseAttack->Transition RingOpen Ring Scission (N-O Cleavage) Transition->RingOpen Fast Kinetic Step CyanoEnol Alpha-Cyano Enol (Inactive/Altered Species) RingOpen->CyanoEnol Isomerization

Figure 1: The base-catalyzed degradation pathway of isoxazole carboxamides. Note that high pH acts as the primary trigger for the irreversible ring opening.

Part 2: Stability Data & Solvent Compatibility

The following data summarizes the stability of a representative isoxazole carboxamide (Leflunomide-like scaffold) under varying conditions.

Table 1: pH-Dependent Half-Life Estimates (at 25°C)
ConditionpH LevelEstimated Half-Life (

)
Status
Acidic Buffer pH 1.0 - 4.0> 1 YearStable
Neutral Buffer pH 7.0 - 7.424 - 48 HoursCaution
Basic Buffer pH 9.0 - 10.0< 6 HoursUnstable
Human Plasma pH 7.4 (Enzymatic)~ 1 HourRapid Metabolism
Table 2: Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)LowPreferred for Stock
Ethanol (Absolute) ModerateLowGood alternative
Water (Buffered) LowHigh (pH dependent)Use only for immediate assay
Methanol ModerateModeratePotential for transesterification

Part 3: Detailed Handling & Storage Protocols

Solid State Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopicity varies by derivative. Store under inert gas (Argon/Nitrogen) if the compound contains hygroscopic salt forms.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

Protocol: Preparation of Stock Solutions

Objective: Create a 10 mM stock solution in DMSO while preventing moisture-induced hydrolysis or ring opening.

  • Equilibration: Allow the solid vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Solvent Selection: Use anhydrous DMSO (Grade:

    
    99.9%, Water content <0.005%).
    
    • Why: Water in DMSO can catalyze hydrolysis over long-term storage.

  • Dissolution:

    • Weigh the required amount of isoxazole carboxamide.

    • Add DMSO to achieve 10 mM concentration.

    • Vortex gently. Avoid sonication if possible, as localized heating can degrade thermally labile derivatives.

  • Aliquotting:

    • Do not store the bulk stock in a single bottle.

    • Dispense into single-use aliquots (e.g., 50

      
      L) in polypropylene or cyclic olefin copolymer (COC) tubes.
      
    • Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.

Protocol: Assay Preparation (The "Danger Zone")

Objective: Dilute stock into aqueous buffer for biological assays without triggering ring scission.

  • Buffer Selection: Avoid buffers with pH > 7.5 if possible. If a basic pH is required for the assay, prepare the dilution immediately before use.

  • The "Crash-Out" Check: Isoxazole carboxamides often have poor aqueous solubility.

    • Step: Dilute 1

      
      L of stock into 99 
      
      
      
      L of buffer. Measure OD at 600nm. A spike in OD indicates precipitation.
  • Incubation: For cell-based assays (pH 7.4), be aware that the compound may degrade during long incubations (24h+).

    • Validation: Run a parallel LC-MS stability check of the compound in media at t=0 and t=24h to quantify the percentage of ring-opened byproduct (cyano-enol).

Part 4: Quality Control & Validation

Trust but verify. Before running a high-throughput screen, validate the integrity of your isoxazole library.

UV-Vis Spectral Shift

The ring-opened cyano-enol species often exhibits a bathochromic shift (red shift) compared to the parent isoxazole due to extended conjugation.

  • Method: Scan absorbance from 200-400 nm.

  • Indicator: Appearance of a new peak (often 280-310 nm range) suggests ring opening.

LC-MS Validation Workflow

QCWorkflow Sample Thaw DMSO Aliquot Dilution Dilute 1:1000 in Acetonitrile/Water (Acidic) Sample->Dilution LCMS Run LC-MS (Acidic Mobile Phase) Dilution->LCMS Keep Cold Analysis Analyze Mass Spectrum LCMS->Analysis Decision Parent Mass Found? Analysis->Decision Pass PASS: Proceed to Assay Decision->Pass >95% Purity Fail FAIL: Detect M+H (Parent) vs Isomer (Ring Open) Decision->Fail <90% Purity

Figure 2: QC workflow for verifying isoxazole integrity. Note the use of acidic diluents to stabilize the ring during analysis.

Part 5: Safety & Hazard Assessment

  • Toxicity: Many isoxazole carboxamides (e.g., Leflunomide derivatives) are teratogenic and hepatotoxic. They inhibit pyrimidine synthesis.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle all powders in a fume hood.

  • Decontamination: In case of spill, treat surface with 10% bleach (oxidizes the ring system) followed by ethanol wipe.

References

  • Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics. Link

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. Link

  • Hegab, M. I., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. An-Najah University Journal for Research. Link

  • BenchChem Technical Support . (2025). Troubleshooting guide for the synthesis and handling of isoxazole derivatives. BenchChem Application Notes. Link

  • Fisher Scientific . (2023). Safety Data Sheet: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific SDS. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide synthesis

Topic: High-Yield Synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Executive Summary & Route Analysis The Challenge: Synthesizing 3,5-disubstituted isoxazoles often results in low yields due to two primary fail...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Executive Summary & Route Analysis

The Challenge: Synthesizing 3,5-disubstituted isoxazoles often results in low yields due to two primary failure modes:

  • Regioisomeric mixtures: Formation of the unwanted 3,4-isomer.

  • Dimerization: The highly reactive nitrile oxide intermediate self-condensing into furoxan (1,2,5-oxadiazole-2-oxide) rather than reacting with the dipolarophile.

The Solution: To maximize the yield of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide , we recommend a Stepwise [3+2] Cycloaddition via the Ester Intermediate . While direct cycloaddition with propiolamide is possible, it often suffers from poor solubility and difficult purification. The ester route offers superior control over regiochemistry and easier purification of the intermediate.

The "Gold Standard" Pathway
  • Precursor: 4-Methoxybenzaldehyde oxime.

  • Activation: Chlorination to hydroximoyl chloride (using NCS).

  • Cycloaddition: In situ generation of nitrile oxide in the presence of Methyl Propiolate .

  • Amidation: Ammonolysis of the ester to the final amide.

Visualizing the Workflow

The following diagram outlines the critical reaction steps and the decision points for troubleshooting.

ReactionPathway Start 4-Methoxybenzaldehyde Oxime Step1 Chlorination (NCS, DMF) Start->Step1 Inter1 Hydroximoyl Chloride Step1->Inter1 Decision Rate of Base Addition Inter1->Decision Slow Addition Required Step2 Cycloaddition (Et3N, Methyl Propiolate) ProductEster Isoxazole-5-carboxylate (Ester Intermediate) Step2->ProductEster Decision->Step2 Controlled SideProduct Furoxan Dimer (Low Yield Trap) Decision->SideProduct Too Fast Step3 Ammonolysis (NH3 in MeOH) ProductEster->Step3 FinalProduct 3-(4-methoxyphenyl)- 1,2-oxazole-5-carboxamide Step3->FinalProduct

Figure 1: Stepwise synthetic pathway highlighting the critical control point (Base Addition) to prevent dimerization.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure points reported by researchers.

Issue 1: "My isolated yield is stuck below 30%."

Diagnosis: The most likely culprit is Nitrile Oxide Dimerization . When the base (Triethylamine) is added too quickly to the hydroximoyl chloride, the concentration of the transient nitrile oxide spikes. Instead of reacting with the alkyne (methyl propiolate), two nitrile oxide molecules react with each other to form a Furoxan dimer.

Corrective Protocol:

  • The Dilution Principle: The alkyne (dipolarophile) must be in large excess relative to the instantaneous concentration of the nitrile oxide.

  • Action: Dissolve the hydroximoyl chloride and the alkyne in the solvent. Add the base (Et3N) dropwise over 2–4 hours using a syringe pump. This ensures the nitrile oxide is consumed by the alkyne as soon as it is generated.

Issue 2: "I am seeing a mixture of isomers (3,5 vs 3,4)."

Diagnosis: Regioselectivity drift. While methyl propiolate naturally favors the 3,5-isomer (the target) due to electronic matching, high temperatures or incorrect solvents can erode this selectivity.

Corrective Protocol:

  • Temperature Control: Maintain the reaction between 0°C and Room Temperature (25°C) . Do not reflux during the cycloaddition phase.

  • Solvent Choice: Use non-polar or slightly polar aprotic solvents like Dichloromethane (DCM) or Toluene . Avoid protic solvents (EtOH/MeOH) during the cycloaddition, as they can interfere with the transition state stabilization.

Issue 3: "The amidation step is incomplete or produces acid byproducts."

Diagnosis: Hydrolysis competition. If aqueous ammonia is used, hydroxide ions may hydrolyze the ester to the carboxylic acid instead of forming the amide.

Corrective Protocol:

  • Anhydrous Conditions: Use 7N Ammonia in Methanol (commercially available).

  • Sealed Vessel: Perform the reaction in a sealed pressure tube at room temperature or mild heat (40°C). This keeps the NH3 concentration high, driving the equilibrium toward the amide.

Expert Experimental Protocols

Table 1: Key Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Methoxybenzaldehyde oxime Precursor1.0Dry thoroughly before use.
N-Chlorosuccinimide (NCS) Chlorinating Agent1.1Freshly recrystallized is preferred.
Methyl Propiolate Dipolarophile1.5 - 2.0Excess is crucial to outcompete dimerization.
Triethylamine (Et3N) Base1.2MUST be added slowly (syringe pump).
Dichloromethane (DCM) Solvent[0.1 M]Concentration relative to oxime.
Step-by-Step Methodology
Phase 1: Preparation of Hydroximoyl Chloride
  • Dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in DMF (or DCM).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Observation: The reaction is initially endothermic, then may become exothermic. Monitor by TLC until the starting oxime disappears (approx. 1–2 hours).

Phase 2: The Cycloaddition (Critical Step)
  • Cool the hydroximoyl chloride solution to 0°C.

  • Add Methyl Propiolate (1.5 eq) to the vessel.

  • CRITICAL: Dissolve Triethylamine (1.2 eq) in a small volume of DCM. Add this solution dropwise over 3 hours to the main reaction mixture while stirring vigorously.

  • Allow to warm to room temperature and stir overnight.

  • Workup: Wash with water (to remove succinimide and salts), dry organic layer (Na2SO4), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The 3,5-ester usually elutes after the non-polar impurities but before the 3,4-isomer (if present).

Phase 3: Amidation
  • Dissolve the purified ester in 7N NH3 in Methanol (10 mL per gram of ester).

  • Seal in a pressure tube.

  • Stir at Room Temperature for 12–24 hours.

  • Isolation: The amide often precipitates out of the methanol solution. Filter the solid. If no precipitate, concentrate the solvent and recrystallize from Ethanol/Water.

Troubleshooting Logic Tree

Use this flowchart to diagnose yield issues during your experiment.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC of Crude Reaction Start->CheckTLC Q1 Is Starting Material (Oxime) Remaining? CheckTLC->Q1 A1_Yes Incomplete Chlorination. Check NCS quality or increase reaction time. Q1->A1_Yes Yes Q2 Is there a fast-moving spot (Furoxan)? Q1->Q2 No A2_Yes Dimerization Occurred. Base addition was too fast. Use Syringe Pump. Q2->A2_Yes Yes Q3 Is the product the wrong isomer? Q2->Q3 No A3_Yes Regioselectivity Issue. Switch solvent to DCM. Lower Temp to 0°C. Q3->A3_Yes Yes Success Target Yield Achieved Q3->Success No

Figure 2: Diagnostic logic for identifying the root cause of low yields in isoxazole synthesis.

References

  • Regioselectivity in [3+2] Cycloadditions

    • Ponti, A., & Molteni, G. (2006).[1] DFT-HSAB Prediction of Regioselectivity in 1,3-Dipolar Cycloadditions: Behavior of (4-Substituted)benzonitrile Oxides towards Methyl Propiolate. Chemistry – A European Journal, 12(4), 1156-1161.[1]

  • Prevention of Furoxan Dimerization

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational text on kinetics of dimerization vs. cycloaddition).

  • Amidation Methodologies

    • BenchChem Technical Guides. (2025).[8][9] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

    • (General reference for ester-to-amide conversion protocols).

  • General Isoxazole Synthesis (NCS/Aldoxime Route)

    • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916-3918.

Sources

Optimization

Technical Support Center: Purification of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Ticket ID: ISOX-PUR-005 Subject: Impurity Removal & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction Welcome to the Technical Support Hub. You are likely ac...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-PUR-005 Subject: Impurity Removal & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because your synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has resulted in a product that fails QC (NMR, HPLC, or melting point).

This compound is typically synthesized via a [3+2] cycloaddition of a nitrile oxide (generated from 4-methoxybenzaldehyde oxime) with a dipolarophile (e.g., propiolamide or an ester precursor). This specific pathway introduces a unique set of "silent" impurities—specifically furoxan dimers and regioisomers —that standard purification often misses.

This guide provides a self-validating workflow to identify and remove these specific contaminants.

Module 1: Diagnostic Triage

Before attempting purification, you must identify the nature of your impurity. Use the decision tree below to route your sample to the correct protocol.

DiagnosticTree Start START: Describe your Crude Product Observation1 Yellow/Orange Sticky Solid (Low Melting Point) Start->Observation1 Oily/Sticky Observation2 White Solid but Extra Aromatic Peaks in NMR Start->Observation2 Impure Spectra Observation3 Clean NMR but Incorrect Retention Time (HPLC) Start->Observation3 Wrong RT Diagnosis1 Diagnosis: Furoxan Dimer (Nitrile Oxide Dimerization) Observation1->Diagnosis1 Diagnosis2 Diagnosis: Unreacted Aldehyde/Oxime or Hydrolyzed Acid Observation2->Diagnosis2 Diagnosis3 Diagnosis: Regioisomer (3,4-substituted isoxazole) Observation3->Diagnosis3 Action1 Go to Protocol A: Trituration & Prevention Diagnosis1->Action1 Action2 Go to Protocol B: Chemical Wash & Recrystallization Diagnosis2->Action2 Action3 Go to Protocol C: Flash Chromatography Diagnosis3->Action3

Figure 1: Diagnostic workflow for identifying isoxazole impurities based on physical state and spectral data.

Module 2: Troubleshooting Protocols

Protocol A: The "Furoxan" Dimer (Sticky Yellow Solid)

The Issue: During the [3+2] cycloaddition, if the dipolarophile reacts slowly, the nitrile oxide intermediate dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide) . This is a lipophilic, oily impurity that prevents crystallization.

Corrective Action:

  • Trituration: Do not heat. Add cold Diethyl Ether or MTBE to the crude sticky solid.

    • Mechanism:[1][2][3][4] The desired amide is likely insoluble in ether, while the furoxan dimer is lipophilic and soluble.

    • Step: Sonicate for 10 minutes. Filter the solid.[4] The yellow filtrate contains the dimer.

  • Prevention (Root Cause Analysis): If trituration fails, the synthesis must be repeated. You must maintain a low steady-state concentration of the nitrile oxide.

    • Fix: Add the base (e.g., TEA) very slowly (over 4–6 hours) to the mixture of chloroxime and dipolarophile. This forces the nitrile oxide to react with the alkyne rather than itself [1].

Protocol B: Starting Materials (Aldehyde/Oxime Contamination)

The Issue: 4-Methoxybenzaldehyde or its oxime remains. These are distinct in NMR (aldehyde proton at ~9.8 ppm, oxime CH at ~8.1 ppm).

Corrective Action (Chemical Wash):

  • Dissolve crude product in Ethyl Acetate (EtOAc) .

  • Bisulfite Wash: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution (2x).

    • Mechanism:[1][2][3][4] Forms a water-soluble bisulfite adduct with the unreacted aldehyde.

  • Base Wash (Mild): Wash with 5% Sodium Bicarbonate (NaHCO₃) .

    • Warning: Do not use strong NaOH; it may hydrolyze the 5-carboxamide to the carboxylic acid [2].

  • Recrystallization:

    • Solvent: Ethanol (95%) .

    • Procedure: Dissolve at reflux. Cool slowly to RT, then 4°C. The amide crystallizes; the oxime usually remains in the mother liquor.

Protocol C: Regioisomer Removal

The Issue: The formation of the 3,4-substituted isoxazole instead of the desired 3,5-isomer. While 3,5 is sterically favored, 3,4 can form (5-15%) depending on the alkyne used [3].

Corrective Action (Chromatography): Recrystallization rarely separates regioisomers efficiently due to similar lattice energies.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with Hexane:EtOAc (4:1) and move to (1:1) .

    • Note: The 3,5-isomer is typically less polar (higher Rf) than the 3,4-isomer due to better internal hydrogen bonding or dipole cancellation, though this varies by specific substitution.

Module 3: Quantitative Data & Solvent Guide

Use the table below to select the optimal solvent system based on your purification method.

Purification MethodRecommended Solvent SystemTarget ImpurityNotes
Recrystallization Ethanol (95%) Oximes, Trace SaltsBest balance of yield/purity. High recovery.
Recrystallization DMF / Water (1:1) Inorganic SaltsUse only if product is insoluble in EtOH. Requires high heat to dissolve.
Trituration Diethyl Ether / MTBE Furoxan Dimers, OilsEssential first step if crude is sticky/yellow.
Flash Column Hexane / EtOAc (3:2) RegioisomersStandard Rf target: 0.3–0.4.
Flash Column DCM / Methanol (98:2) Polar degradation productsUse if compound streaks on Hex/EtOAc columns.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product turned into a "gum" during recrystallization. What happened? A: This is "oiling out." It occurs when the solution is too concentrated or cools too fast, trapping impurities (often the furoxan dimer).

  • Fix: Re-dissolve in a larger volume of solvent at reflux. Add a "seed crystal" of pure product at the cloud point. Cool very slowly (wrap the flask in foil/towel).

Q2: Can I use NaOH to remove the carboxylic acid impurity? A: Proceed with caution. While the acid impurity (3-(4-methoxyphenyl)isoxazole-5-carboxylic acid) is soluble in base, the amide bond at position 5 is susceptible to hydrolysis [4]. Use Sodium Bicarbonate (NaHCO₃) instead; it is strong enough to deprotonate the acid (pKa ~4-5) but unlikely to hydrolyze the amide.

Q3: The NMR shows a singlet at 3.8 ppm and doublets in the aromatic region, but the melting point is 20°C too low. A: You likely have trapped solvent or the oxime precursor. The oxime also has a methoxy group (singlet ~3.8 ppm) and aromatic protons. Check for a singlet ~8.1 ppm (oxime CH=N). If present, perform the Ethanol recrystallization (Protocol B).

References

  • Nitrile Oxide Dimerization & Furoxan Formation

    • Mechanochemical Dimerization of Aldoximes to Furoxans.[5] National Institutes of Health (NIH). Available at: [Link]

  • Isoxazole Carboxamide Stability & Hydrolysis

    • Identification and synthesis of metabolites of the new 4,5-dihydroisoxazol-5-carboxamide derivate. Belgorod State University. Available at: [Link]

  • Regioselectivity in [3+2] Cycloadditions

    • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[6] Beilstein Journal of Organic Chemistry. Available at: [Link]

  • General Purification of Isoxazole Carboxamides

    • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives.[7] National Institutes of Health (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

An In-Depth Guide to the ¹H NMR Spectral Analysis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: A Comparative Approach Introduction In the landscape of modern drug discovery and materials science, heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: A Comparative Approach

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among them, the 1,2-oxazole (or isoxazole) scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1][2] The molecule at the center of our discussion, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, combines this valuable heterocycle with a carboxamide moiety—a critical functional group for establishing interactions with biological targets—and a methoxyphenyl group, a common feature in medicinal chemistry.

Accurate structural elucidation is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and widely used tool for determining the structure of organic molecules in solution.[3] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

To provide a richer context and highlight the subtle yet significant effects of functional groups on spectral readouts, we will not analyze the target molecule in isolation. Instead, we will employ a comparative approach, analyzing its spectrum alongside two carefully selected compounds:

  • Comparator A: 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole. This analog allows for a direct assessment of the electronic and steric influence of the C-5 carboxamide group by comparing it to a phenyl substituent.

  • Comparator B: (4-methoxyphenyl)methanol. This simpler molecule serves as a baseline reference for the characteristic signals of the 4-methoxyphenyl group.

Through this comparative lens, we will dissect the causality behind observed chemical shifts, multiplicities, and coupling constants, offering field-proven insights for researchers and drug development professionals.

Experimental Methodology: A Self-Validating Protocol for ¹H NMR Acquisition

The integrity of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a robust, self-validating workflow for obtaining a high-resolution ¹H NMR spectrum.

Step-by-Step Protocol
  • Sample Preparation:

    • Mass Measurement: Accurately weigh approximately 5-10 mg of the analyte. The precision of this step is crucial for any subsequent concentration-dependent studies.

    • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this particular molecule due to its ability to dissolve a wide range of polar compounds and, critically, to slow down the exchange rate of amide protons, often rendering them visible as distinct signals. Chloroform-d (CDCl₃) is another common alternative.

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

    • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak, but TMS provides an unambiguous standard.

    • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the solution is homogeneous. Visually inspect for any undissolved particulate matter.

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

    • Shimming: Perform an automated or manual shimming process. This step is critical as it optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.

    • Acquisition Parameters: Set the appropriate acquisition parameters. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a standard ¹H NMR, 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Pulse Sequence: Employ a standard single-pulse experiment.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to convert the acquired free induction decay (FID) signal from the time domain to the frequency domain.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

    • Integration: Integrate the area under each peak. The relative integral values are proportional to the number of protons giving rise to the signal.

    • Peak Picking and Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm and identify the chemical shift of all other peaks.

Workflow Diagram

G ¹H NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆, 0.7 mL) weigh->dissolve standard Add TMS Standard dissolve->standard homogenize Homogenize Solution standard->homogenize insert Insert Sample & Lock homogenize->insert shim Shim Magnetic Field insert->shim acquire Acquire Data (1D Proton Experiment) shim->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Reference baseline->integrate

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Results and Spectral Analysis

Here we present the detailed analysis of the ¹H NMR spectra for our target molecule and the two comparators. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Target Molecule: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Structure with Proton Assignments

Caption: Structure of the target molecule with key protons labeled.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 8.10Broad s1HHe (-COH NH)
2~ 7.95d, J ≈ 8.8 Hz2HHb (Aromatic)
3~ 7.85Broad s1HHf (-CONH H)
4~ 7.50s1HHd (Oxazole)
5~ 7.10d, J ≈ 8.8 Hz2HHc (Aromatic)
6~ 3.85s3HHa (-OCH₃)

Analysis:

  • Ha (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at approximately 3.85 ppm. This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.[4]

  • Hb and Hc (Aromatic): The 4-methoxyphenyl group presents a classic AA'BB' system, which simplifies to two doublets at high field strengths. The protons Hb , which are ortho to the electron-withdrawing oxazole ring, are deshielded and appear further downfield (~7.95 ppm) compared to the Hc protons (~7.10 ppm), which are ortho to the electron-donating methoxy group.[5] The coupling constant (J) of ~8.8 Hz is typical for ortho-coupling in a benzene ring.

  • Hd (Oxazole): The single proton on the oxazole ring appears as a sharp singlet at ~7.50 ppm. Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5.[6]

  • He and Hf (-CONH₂): The two amide protons are non-equivalent and appear as two distinct broad singlets at ~8.10 ppm and ~7.85 ppm in DMSO-d₆. Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A key confirmatory experiment is the D₂O shake : upon adding a drop of D₂O to the NMR tube, these signals will disappear as the amide protons exchange with deuterium.[7] This is a definitive test for exchangeable protons.[8][9]

Comparator A: 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole

Structure with Proton Assignments

Caption: Structure of Comparator A with key protons labeled.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.80 - 7.90m4HHb , He (Aromatic)
2~ 7.45 - 7.55m3HHf , Hg (Aromatic)
3~ 7.00d, J ≈ 8.8 Hz2HHc (Aromatic)
4~ 6.85s1HHd (Oxazole)
5~ 3.88s3HHa (-OCH₃)

Note: Data synthesized from similar compounds found in the literature.[5][10]

Analysis:

  • Ha, Hb, Hc: The signals for the 4-methoxyphenyl group are similar to the target molecule, though the exact chemical shifts are slightly different due to the change in the C-5 substituent and the solvent (CDCl₃ vs. DMSO-d₆).

  • Hd (Oxazole): The oxazole proton signal appears as a singlet around 6.85 ppm. This is significantly upfield compared to the target molecule, a point we will explore in the comparative analysis.

  • He, Hf, Hg (Phenyl): The most significant difference is the absence of the amide proton signals and the appearance of a complex multiplet system between 7.45 and 7.90 ppm, integrating to 5 protons, which corresponds to the C-5 phenyl group.

Comparator B: (4-methoxyphenyl)methanol

Structure with Proton Assignments

Caption: Structure of Comparator B with key protons labeled.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.30d, J ≈ 8.6 Hz2HHb (Aromatic)
2~ 6.90d, J ≈ 8.6 Hz2HHc (Aromatic)
3~ 4.65s2HHd (-CH₂OH)
4~ 3.82s3HHa (-OCH₃)
5~ 1.60Broad s1HHe (-OH)

Note: Data sourced from spectral databases.[11][12]

Analysis:

  • Ha, Hb, Hc: This spectrum provides a clear baseline for the 4-methoxyphenyl group. The aromatic protons Hb and Hc appear as clean doublets. Note that the chemical shift of Hb (~7.30 ppm) is significantly upfield compared to both the target molecule and Comparator A, as the -CH₂OH group is less electron-withdrawing than an oxazole ring.

  • Hd (-CH₂OH): The benzylic protons appear as a sharp singlet at ~4.65 ppm.

  • He (-OH): The hydroxyl proton appears as a broad, D₂O-exchangeable singlet.

Comparative Analysis: Unveiling Structure-Spectrum Correlations

Comparing the three spectra reveals how molecular structure directly dictates the ¹H NMR readout.

Caption: Impact of C-5 substituent on the oxazole proton (H-4).

Key Insights:

  • The Electronic Effect of the C-5 Substituent: The most striking difference is the chemical shift of the oxazole proton (Hd ). In the target molecule, it resonates at ~7.50 ppm, whereas in Comparator A, it is found at ~6.85 ppm. This downfield shift of ~0.65 ppm is a direct consequence of the powerful electron-withdrawing nature of the carboxamide group (-CONH₂) compared to the phenyl group. The carboxamide group pulls electron density away from the oxazole ring through both resonance and inductive effects, "deshielding" the H-4 proton and causing it to resonate at a lower field.

  • Diagnostic Signature of the Carboxamide: The presence of two broad, D₂O-exchangeable signals in the 7.8-8.1 ppm region is the definitive diagnostic feature for the -CONH₂ group of the target molecule. Comparator A lacks these signals entirely, instead showing a 5H multiplet for its phenyl group. This provides an unambiguous way to distinguish between the two structures.

  • Influence on the Methoxyphenyl Group: Comparing the chemical shifts of the Hb protons (ortho to the C-3 substituent) across the molecules is also instructive.

    • Comparator B: ~7.30 ppm (Reference)

    • Comparator A: ~7.8-7.9 ppm (Deshielded by oxazole-phenyl system)

    • Target Molecule: ~7.95 ppm (Most deshielded by oxazole-carboxamide system)

    The entire 3-aryl-1,2-oxazole moiety acts as an electron-withdrawing group, shifting the ortho protons (Hb ) downfield relative to the methanol reference. The slightly more downfield position in the target molecule suggests that the electron-withdrawing character of the entire heterocycle is subtly enhanced by the C-5 carboxamide group compared to the C-5 phenyl group.

Summary Comparison Table

Proton EnvironmentTarget Molecule (δ, ppm)Comparator A (δ, ppm)Comparator B (δ, ppm)
-OCH₃~ 3.85~ 3.88~ 3.82
Aromatic (ortho to -OMe)~ 7.10~ 7.00~ 6.90
Aromatic (ortho to C-3)~ 7.95~ 7.85~ 7.30
Oxazole H-4~ 7.50~ 6.85N/A
Exchangeable Protons~ 8.10, ~ 7.85 (-CONH₂)N/A~ 1.60 (-OH)

Conclusion

The ¹H NMR spectrum of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is rich with structural information that can be fully unlocked through careful, comparative analysis. The key identifying features are:

  • An AA'BB' system for the 4-methoxyphenyl group.

  • A sharp singlet for the methoxy protons around 3.85 ppm.

  • A diagnostic singlet for the oxazole H-4 proton at a downfield position of ~7.50 ppm, indicative of a strong electron-withdrawing group at C-5.

  • Two broad, D₂O-exchangeable singlets characteristic of the primary amide protons.

By comparing its spectrum to those of 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole and (4-methoxyphenyl)methanol, we have demonstrated how subtle changes in molecular architecture, specifically the replacement of a phenyl group with a carboxamide, induce predictable and significant changes in chemical shifts. This guide illustrates not just the "what" but the "why" of spectral interpretation, providing researchers with the foundational logic to confidently elucidate complex molecular structures.

References

  • NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX). Available from: [Link]

  • Hua, Q. X., et al. (n.d.). Two-dimensional ¹H-NMR studies of amide-proton exchange in D2O (pH 3.0...). ResearchGate. Available from: [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Available from: [Link]

  • SpectraBase. (n.d.). 5-isoxazolecarboxamide, 4,5-dihydro-3-(4-methoxyphenyl)-N-(phenylmethyl)-. Wiley. Available from: [Link]

  • Roder, H., Wagner, G., & Wüthrich, K. (1985). Exchange behavior of the H-bonded amide protons in the 3 to 13 helix of ribonuclease S. Biophysical Journal, 48(4), 677-683.
  • Majumdar, S., & Kumar, A. (2019). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in. Methods in Enzymology, 628, 25-50.
  • Turchi, I. J. (Ed.). (1986). Oxazoles (Vol. 45). John Wiley & Sons.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.
  • Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • Neyt, N. C., & Riley, D. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. ResearchGate. Available from: [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • The Royal Society of Chemistry. (n.d.). Table of Contents. Available from: [Link]

  • Kachaeva, M., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amino(het)arenes. Current Chemistry Letters, 7, 101-110.
  • Fodor, B., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Arkivoc, 2022(3), 102-117.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available from: [Link]

  • SpectraBase. (n.d.). Oxazole. Wiley. Available from: [Link]

  • Kachaeva, M. V., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1124.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Nanoscale. Available from: [Link]

  • Kruger, H. G., et al. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system.
  • University of Oregon. (2022, March 9). 1H NMR Chemical Shift. Available from: [Link]

  • ChemTube3D. (2014, April 8). (4-methoxyphenyl)methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available from: [Link]

  • PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. National Center for Biotechnology Information. Available from: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2022(2), M1401.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Available from: [Link]

  • Kruger, H. G., & Venter, G. J. (2012). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2916.

Sources

Comparative

Spectroscopic Characterization of Isoxazole Carboxamides: A Comparative IR Analysis Guide

Executive Summary & Technical Context[1][2][3][4][5][6] The isoxazole carboxamide scaffold—exemplified by the DMARD leflunomide and various kinase inhibitors—presents a unique spectroscopic challenge. Unlike standard phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The isoxazole carboxamide scaffold—exemplified by the DMARD leflunomide and various kinase inhibitors—presents a unique spectroscopic challenge. Unlike standard phenyl amides, the isoxazole ring acts as a significant electron-withdrawing group (EWG) while simultaneously offering pi-donation through the heteroatoms.

For the drug developer, distinguishing the isoxazole-4-carboxamide core from its bioisosteres (phenyl- or pyrazole-carboxamides) is critical during lead optimization. This guide moves beyond basic peak assignment to analyze the electronic causality behind spectral shifts, providing a robust framework for structural confirmation.

Mechanistic Insight: The Electronic Tug-of-War

To interpret the IR spectrum of an isoxazole carboxamide, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+M) .

  • The Inductive Pull: The oxygen and nitrogen atoms in the isoxazole ring are highly electronegative. They pull electron density away from the exocyclic carboxamide carbon. This strengthens the C=O bond order, typically shifting the Amide I band to higher wavenumbers (

    
    ) compared to electron-rich alkyl amides.
    
  • The Resonance Push: Conversely, the lone pairs on the ring heteroatoms can participate in conjugation. However, in the isoxazole-4-carboxamide regioisomer, the cross-conjugation is less effective than in para-substituted phenyl amides, often leaving the inductive effect dominant.

Visualization: Electronic Effects on Wavenumber

The following diagram illustrates the logical flow of electronic influences on the Amide I vibrational mode.

ElectronicEffects Isoxazole Isoxazole Ring (Heteroaromatic) Induction Inductive Effect (-I) (Electron Withdrawal) Isoxazole->Induction High Electronegativity (O, N) Resonance Resonance Effect (+M) (Pi-Donation) Isoxazole->Resonance Lone Pair Delocalization AmideI Amide I Band (C=O) Bond Order Induction->AmideI Increases k (Force Constant) Resonance->AmideI Decreases k (Minor contribution) Shift Blue Shift (Higher Wavenumber) AmideI->Shift Resultant Vector

Figure 1: Mechanistic pathway showing why isoxazole carboxamides typically exhibit blue-shifted Amide I bands compared to alkyl analogs.

Comparative Spectral Analysis

The following data compares the Isoxazole scaffold against its two most common bioisosteres: Phenyl- and Pyrazole-carboxamides.

Table 1: Diagnostic Peak Comparison
Functional Group VibrationIsoxazole-4-Carboxamide Phenyl-Carboxamide Pyrazole-Carboxamide Mechanistic Note
Amide I (

)
1665 – 1695 cm⁻¹ 1630 – 1660 cm⁻¹1650 – 1680 cm⁻¹Isoxazole is more electron-deficient than phenyl, increasing C=O bond order.
Amide II (

)
1540 – 1560 cm⁻¹ 1520 – 1550 cm⁻¹1530 – 1560 cm⁻¹Position is highly sensitive to H-bonding state (solid vs. solution).
Ring Stretch (

)
1580 – 1610 cm⁻¹ 1580 – 1600 cm⁻¹1550 – 1590 cm⁻¹Isoxazole C=N is distinctive but often overlaps with Amide II or aromatic C=C.
Ring Breathing (

)
1150 – 1180 cm⁻¹ AbsentAbsentCRITICAL DIAGNOSTIC: The N-O stretch is the "fingerprint" of the isoxazole ring.
Ring Breathing (

)
1260 – 1280 cm⁻¹ 1250 – 1300 cm⁻¹ (C-C)1260 – 1290 cm⁻¹Less diagnostic due to overlap with amide III modes.
Detailed Band Analysis

1. The Amide I Band (1665–1695 cm⁻¹): In solid-state analysis (ATR), this band is often split due to crystal packing forces (polymorphism). For example, in Leflunomide, the carbonyl stretch appears distinctively sharp around 1690 cm⁻¹ for the free/weakly bonded form, shifting to ~1660 cm⁻¹ if strong intermolecular hydrogen bonding dimers form.

  • Differentiation: If your spectrum shows a C=O stretch < 1650 cm⁻¹, suspect a hydrolysis product (carboxylic acid) or a highly conjugated system where the ring has lost aromaticity.

2. The Isoxazole "Breathing" Modes (1150–1180 cm⁻¹): This is your primary confirmation tool. The N-O bond stretch is unique to the isoxazole and oxazole systems. Phenyl and pyrazole rings do not absorb strongly in this specific window.

  • Protocol: Look for a medium-to-strong sharp peak at ~1153 cm⁻¹. If this is missing, the isoxazole ring may have cleaved (a common degradation pathway under basic conditions).

3. The C=N Ring Stretch (1580–1610 cm⁻¹): This band is often obscured by the stronger Amide I and II bands.

  • Expert Tip: Use Second Derivative Spectroscopy (available in most FTIR software) to resolve the shoulder of the C=N stretch from the dominant Amide I peak.

Experimental Protocol: Self-Validating ATR-FTIR

To ensure data integrity (Trustworthiness), follow this workflow. This protocol is designed to eliminate common artifacts like moisture interference and contact issues.

Workflow Diagram

ExperimentalProtocol Start Sample Preparation Check1 Is Sample Dry? (Moisture masks Amide A) Start->Check1 Dry Vacuum Desiccation (24h @ 40°C) Check1->Dry No Acquire Acquire Background (Air/Crystal) Check1->Acquire Yes Dry->Acquire Place Place Sample on Diamond/ZnSe Crystal Acquire->Place Compress Apply Pressure (Target: High Signal/Noise) Place->Compress Scan Scan (32-64 scans) Res: 4 cm⁻¹ Compress->Scan Validation Validation Check: Is 2200-2400 cm⁻¹ flat? Scan->Validation Process Post-Processing (Baseline Corr. -> Peak Pick) Validation->Process Yes Clean Clean Crystal (Isopropanol) Validation->Clean No (CO2 interference) Clean->Acquire

Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring spectral validity.

Step-by-Step Methodology
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hard crystalline isoxazole amides to ensure sufficient contact without scratching the optic.

  • Background Subtraction: Acquire a background spectrum immediately before the sample. Ensure the region between 2300–2400 cm⁻¹ (

    
    ) is flat.
    
  • Sample Application:

    • Solids: Place ~2 mg of powder. Apply high pressure using the anvil until the absorbance of the strongest peak exceeds 0.1 but remains below 1.5 a.u. (to avoid detector saturation).

    • Oils: A single drop is sufficient; no pressure anvil is needed.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving C=N from Amide I).

    • Scans: Minimum 32 scans to average out noise.

  • Validation Criteria (Self-Check):

    • The 2000–2500 cm⁻¹ Baseline: Must be flat. Noise here indicates poor crystal contact or atmospheric fluctuation.

    • Amide A Band (3200–3400 cm⁻¹): If this is a broad, shapeless mound, your sample is wet. A sharp N-H stretch shoulder should be visible on the lower frequency side of the O-H band if water is present, or distinct if dry.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amide I/II assignments).
  • Leflunomide IR Spectrum & Band Assignments. (2014). New Drug Approvals. Retrieved from [Link]

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Amides and Heterocycles. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Isoxazole Derivatives. (Specific data on N-O stretch at 1153 cm⁻¹).[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Isoxazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: 3-(4-Methoxyphenyl)isoxazole

Topic: Mass Spectrometry Fragmentation of 3-(4-methoxyphenyl)isoxazole Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous analysis of the mass spectrometric behavior of 3-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of 3-(4-methoxyphenyl)isoxazole Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometric behavior of 3-(4-methoxyphenyl)isoxazole , a critical pharmacophore in drug discovery (e.g., valdecoxib analogs, COX-2 inhibitors). Unlike standard data sheets, this guide compares methodological approaches (EI vs. ESI) and structural alternatives (regioisomers), offering researchers a self-validating framework for unambiguous identification.

Part 1: Strategic Method Selection (The "Comparison")

For the analysis of 3-(4-methoxyphenyl)isoxazole, the choice of ionization technique dictates the quality of structural insight. Below is a comparative performance analysis of the primary "alternatives" in mass spectrometry.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) APCI
Primary Utility Structural Fingerprinting & Isomer IDBioanalysis & QuantificationNon-polar metabolite screening
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)Soft/Medium
Dominant Species M⁺ (Radical Cation, m/z 175)[M+H]⁺ (Protonated, m/z 176)[M+H]⁺ (m/z 176)
Fragmentation Extensive, spontaneous in sourceMinimal (requires CID/MS2)Moderate
Key Advantage Distinguishes 3-aryl vs. 5-aryl isomers via diagnostic fragment ratios.[1]High sensitivity (pg/mL range) for pharmacokinetic studies.Handles non-polar solvents better than ESI.

Expert Insight: While ESI is preferred for biological matrices due to sensitivity, EI is the superior choice for synthesis validation . The "hard" ionization of EI forces the isoxazole ring to cleave, yielding diagnostic ions that definitively rule out the common 5-aryl regioisomer impurity.

Part 2: Structural Isomer Differentiation

A common synthetic challenge is distinguishing the target 3-(4-methoxyphenyl)isoxazole from its regioisomer, 5-(4-methoxyphenyl)isoxazole . These compounds have identical molecular weights (175 Da) and similar polarity, making MS fragmentation the most reliable differentiation tool.

The Diagnostic "Split" Rule
  • 3-Aryl Isoxazoles (Target): The fragmentation is driven by the cleavage of the N-O bond followed by the C3-C4 bond. This retains the aryl group on the nitrile fragment.

    • Diagnostic Ion: m/z 133 (4-Methoxybenzonitrile radical cation).

  • 5-Aryl Isoxazoles (Alternative): The fragmentation typically yields a benzoyl cation species due to the position of the oxygen atom relative to the aryl ring.

    • Diagnostic Ion: m/z 135 (4-Methoxybenzoyl cation).

Validation Check: If your EI spectrum shows a base peak or significant abundance at m/z 135 , you likely have the 5-isomer or a mixture. The 3-isomer should be dominated by m/z 133 and m/z 160 ([M-CH3]).

Part 3: Deep Dive – Fragmentation Mechanism[2][3][4]

The fragmentation of 3-(4-methoxyphenyl)isoxazole under EI conditions (70 eV) follows a complex pathway involving ring contraction and rearrangement.

Mechanistic Pathway
  • Molecular Ion Formation: The radical cation M⁺ (m/z 175) is formed.

  • Isomerization (The Azirine Route): The weak N-O bond cleaves homolytically. The molecule rearranges to a 2-acyl-azirine intermediate and subsequently to a 2-(4-methoxyphenyl)oxazole .

  • Primary Fragmentation Channels:

    • Path A (Nitrile Formation): Direct retro-cycloaddition yields 4-methoxybenzonitrile (m/z 133) and a ketene fragment (loss of 42 Da).

    • Path B (Methyl Loss): The methoxy group loses a methyl radical to form a quinoid-like cation (m/z 160) .

    • Path C (CO Loss): From the rearranged oxazole form, loss of CO yields m/z 147 .

Visualization of Signaling Pathway

Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 175 Azirine Azirine/Oxazole Intermediate M_Ion->Azirine Ring Contraction Frag_160 [M - CH3]+ m/z 160 M_Ion->Frag_160 - CH3• (15 Da) Frag_133 4-Methoxybenzonitrile (Diagnostic 3-Aryl) m/z 133 Azirine->Frag_133 Path A: - C2H2O (42 Da) Frag_135 4-Methoxybenzoyl (Diagnostic 5-Aryl) m/z 135 Azirine->Frag_135 Path B (Minor for 3-aryl) Frag_90 C7H6+ m/z 90 Frag_133->Frag_90 - CH3• & - CN Frag_77 Phenyl Cation m/z 77 Frag_133->Frag_77 - CH3OCN key Green: Major Diagnostic Ion Dashed: Contaminant/Isomer Indicator

Caption: Mechanistic fragmentation pathway of 3-(4-methoxyphenyl)isoxazole highlighting the diagnostic nitrile ion (m/z 133).

Part 4: Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-EI-MS for Structural Verification

Use this protocol to confirm synthesis success and purity.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Methanol or Ethyl Acetate (HPLC grade).

  • Instrument Parameters:

    • Inlet Temp: 250°C (Split 20:1).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

    • Source Temp: 230°C.

    • Ionization: Electron Impact (70 eV).

  • Data Interpretation (Self-Validating Step):

    • Identify M⁺ at m/z 175 .

    • Verify Base Peak is m/z 133 or m/z 160 .

    • Flag: If Base Peak is m/z 135 , suspect 5-isomer contamination.

Protocol B: LC-ESI-MS/MS for Bioanalysis

Use this protocol for detecting the compound in plasma/media.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Positive Mode):

    • Precursor Ion: 176.1 [M+H]⁺.

    • Collision Energy (CE): Ramp 15–35 eV.

  • MRM Transitions:

    • Quantifier: 176.1 → 134.1 (Loss of C2H2O/rearrangement).

    • Qualifier: 176.1 → 161.1 (Loss of CH3).

References
  • Bowie, J. H., et al. "Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969, pp. 563-576. Link

  • Stephens, C. E., & Arafa, R. K. "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education, vol. 83, no. 9, 2006, p. 1336. Link

  • NIST Mass Spectrometry Data Center. "Benzonitrile, 4-methoxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Zhang, J., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." Rapid Communications in Mass Spectrometry, vol. 18, no. 6, 2004, pp. 635-642. Link

Sources

Comparative

Technical Guide: Optimizing HPLC Retention &amp; Selectivity for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Executive Summary & Compound Profile This guide provides a technical framework for the chromatographic characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide . Unlike generic retention time lists, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for the chromatographic characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide . Unlike generic retention time lists, this document focuses on the causality of retention —how the interplay between the isoxazole core, the phenyl substituent, and the carboxamide tail dictates column selection and mobile phase optimization.

Physicochemical Context

The target molecule features three distinct functional regions that influence its hydrodynamic behavior:

  • Lipophilic Domain: The 4-methoxyphenyl group provides significant hydrophobicity (

    
     interaction potential).
    
  • Heterocyclic Core: The 1,2-oxazole (isoxazole) ring acts as a polarizable linker.

  • Polar Head: The 5-carboxamide group introduces hydrogen bond donor/acceptor sites, making the molecule sensitive to mobile phase pH and protic solvents.

PropertyValue (Estimated)Chromatographic Implication
LogP 1.8 – 2.3Moderately lipophilic; suitable for Reverse Phase (RP-LC).
pKa (Amide) ~15 (Neutral)Remains neutral across standard HPLC pH ranges (2–8).
UV Max ~254–260 nmStrong absorbance due to conjugation between phenyl and isoxazole rings.

Method Comparison: Performance & Selectivity

We compare three distinct chromatographic approaches. While a standard C18 column is sufficient for potency assays, alternative stationary phases are superior for separating critical impurities (e.g., regioisomers or hydrolysis products like the corresponding carboxylic acid).

Scenario A: The Workhorse (C18)

Best for: Routine QC, Potency Assay, General Screening.

  • Mechanism: Hydrophobic interaction dominates. Retention is driven by the methoxyphenyl group partitioning into the octadecyl chain.

  • Predicted Retention: 4.5 – 5.5 min (Standard Gradient).

  • Pros: High reproducibility, robust column life.

  • Cons: Poor selectivity against structural isomers (e.g., 4-carboxamide regioisomers) which have identical hydrophobicity.

Scenario B: Enhanced Selectivity (Phenyl-Hexyl)

Best for: Impurity Profiling, Isomer Separation.

  • Mechanism:

    
     interactions between the column's phenyl ring and the analyte's methoxyphenyl/isoxazole system.
    
  • Predicted Retention: 5.0 – 6.2 min (Slightly longer due to added

    
    -stacking).
    
  • Pros: Superior resolution of aromatic impurities. The "methoxyphenyl" moiety engages in specific electronic interactions that aliphatic C18 chains cannot mimic.

  • Cons: Requires methanol (protic) to fully leverage

    
    -interactions; Acetonitrile (aprotic) can suppress this effect.
    
Scenario C: Mass Spec Compatible (Formic Acid)

Best for: PK Studies, Trace Analysis.

  • Mechanism: Ionization efficiency optimization.

  • Adjustment: Phosphate buffers are replaced with volatile Formic Acid or Ammonium Formate.

  • Impact: Slight shift in RT due to pH changes affecting the solvation shell of the amide, though the molecule remains neutral.

Experimental Protocols

Standard Preparation

Objective: Create a stable 100 µg/mL stock solution.

  • Weigh 10 mg of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide .

  • Dissolve in 10 mL of DMSO (dimethyl sulfoxide). Note: The amide group can reduce solubility in pure acetonitrile; DMSO ensures complete solubilization.

  • Dilute working standards using the initial mobile phase (e.g., 90:10 Water:ACN) to prevent solvent mismatch peaks.

Chromatographic Conditions
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl Selectivity)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)
Mobile Phase A Water + 0.1%

Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 0-2 min: 10% B2-10 min: 10%

90% B10-12 min: 90% B
0-2 min: 5% B2-12 min: 5%

95% B12-15 min: 95% B
Detection UV @ 254 nmUV @ 260 nm (or MS ESI+)
Column Temp 30°C40°C

Workflow Visualization

The following diagram illustrates the decision matrix for method selection based on the analytical goal (QC vs. R&D).

MethodSelection Start Start: Analyte Characterization Goal Define Analytical Goal Start->Goal QC Routine QC / Potency Goal->QC Impurity Impurity Profiling / Isomers Goal->Impurity PK Bioanalysis (PK/PD) Goal->PK MethodA Method A: C18 Column (Robust, Standard) QC->MethodA High Solubility MethodB Method B: Phenyl-Hexyl (Pi-Pi Selectivity) Impurity->MethodB Aromatic Isomers MethodC Method C: C18 + MS Compatible (Volatile Buffer) PK->MethodC Low Concentration Validation Check Resolution (Rs > 2.0) MethodA->Validation MethodB->Validation MethodC->Validation

Figure 1: Decision tree for selecting the optimal stationary phase based on downstream application requirements.

Data Interpretation & Troubleshooting

Expected Retention Behavior

Under the Method A gradient described above, the carboxamide is expected to elute between 5.2 and 5.8 minutes .

  • Early Elution (< 4 min): Indicates "Phase Collapse" or insufficient organic retention. Solution: Increase initial organic hold or switch to a C8 column if the compound is too polar (unlikely for this structure).

  • Peak Tailing (Tf > 1.5): Often caused by secondary interactions between the amide nitrogen and free silanols on the silica support. Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with phosphate or formic acid) to suppress silanol ionization.

Critical Resolution Pair

The most common impurity is the hydrolysis product (3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid).

  • Observation: The acid is significantly more polar than the amide.

  • Result: The acid will elute earlier (approx. 2.5 - 3.5 min).

  • Optimization: If the acid peak co-elutes with the solvent front, reduce the initial organic concentration to 5%.

References

  • PubChem. (2025).[1] Compound Summary: 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.[1] National Library of Medicine.[1] [Link][1]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Drug Analysis. Agilent Application Notes. [Link]

  • SIELC Technologies. (2024). Separation of Isoxazole-4-carboxylic acid derivatives on Newcrom R1. SIELC Application Library. [Link]

  • Yaichkov, C. (2024). Pharmacokinetics Study of Isoxazole Derivatives in Rats Using HPLC-MS/MS. Regulatory Research and Medicine Evaluation.[2] [Link]

Sources

Validation

A Comparative Docking Analysis of 3-(4-methoxyphenyl)isoxazole Ligands: Targeting Hsp90 and COX-2

A Senior Application Scientist's Guide to In Silico Hit-to-Lead Optimization In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out for its remarkable versatility, underpinning a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit-to-Lead Optimization

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out for its remarkable versatility, underpinning a wide array of compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Among these, derivatives featuring a 3-(4-methoxyphenyl)isoxazole core have garnered considerable attention as promising ligands for various therapeutic targets. This guide provides an in-depth, comparative molecular docking study of a representative 3-(4-methoxyphenyl)isoxazole ligand against two clinically relevant protein targets: Heat Shock Protein 90 (Hsp90) and Cyclooxygenase-2 (COX-2).

This analysis is designed for researchers, scientists, and drug development professionals, offering a practical framework for utilizing in silico techniques to predict binding affinities, understand structure-activity relationships, and guide the rational design of more potent and selective inhibitors. We will objectively compare the binding of our lead isoxazole compound with that of well-established inhibitors—Luminespib for Hsp90 and Celecoxib for COX-2—supported by experimental data from the literature.

The Scientific Rationale: Why Docking?

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in the early stages of drug discovery for several reasons:

  • Hypothesis Generation: Docking studies provide structural hypotheses for the observed biological activity of a compound, elucidating key molecular interactions that drive binding.

  • Rational Drug Design: By understanding how a ligand interacts with its target, we can rationally design modifications to improve its potency, selectivity, and pharmacokinetic properties.

  • Virtual Screening: Docking allows for the rapid screening of large compound libraries to identify potential hits, saving significant time and resources compared to traditional high-throughput screening.

The trustworthiness of a docking study hinges on a well-designed and validated protocol. A self-validating system, as described in this guide, involves cross-referencing computational predictions with experimental data, such as co-crystallized ligand poses and in vitro activity assays (e.g., IC50 values). A strong correlation between predicted binding affinities and experimental data enhances the confidence in the predictive power of the docking model.

Experimental Design: A Comparative Framework

This guide will focus on a comparative docking analysis of the following molecules:

  • Lead Ligand: 3-(4-methoxyphenyl)-5-phenylisoxazole

  • Target 1: Heat Shock Protein 90 (Hsp90)

    • Comparator: Luminespib (a potent Hsp90 inhibitor)

  • Target 2: Cyclooxygenase-2 (COX-2)

    • Comparator: Celecoxib (a selective COX-2 inhibitor)

The following diagram illustrates the overall workflow of our comparative docking study.

Docking_Workflow cluster_Preparation Preparation Phase cluster_Docking Docking & Analysis Phase cluster_Comparison Comparative Evaluation Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) Grid_Gen Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (SMILES to 3D, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Post-Docking Analysis (Binding Energy, Interactions, RMSD) Docking->Analysis Comparison Comparison with Known Inhibitors & Experimental Data Analysis->Comparison

Caption: A generalized workflow for in silico molecular docking studies.

Part 1: Docking Studies against Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.

Experimental Protocol: Hsp90 Docking

1. Protein Preparation:

  • PDB ID Selection: The crystal structure of human Hsp90 in complex with an isoxazole-containing inhibitor (PDB ID: 2XJX) was chosen. The presence of a co-crystallized ligand provides a valuable reference for validating the docking protocol.

  • Preparation Steps:

    • The protein structure was downloaded from the Protein Data Bank (PDB).

    • All water molecules and non-essential co-factors were removed using PyMOL.

Comparative

Reference standards for isoxazole-5-carboxamide assays

A Researcher's Guide to Reference Standards for Isoxazole-5-Carboxamide Assays In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. For scientist...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Reference Standards for Isoxazole-5-Carboxamide Assays

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. For scientists working with the promising isoxazole-5-carboxamide class of compounds—noted for their diverse biological activities including anticancer and anti-inflammatory properties—the integrity of every assay begins with a well-characterized reference standard.[1][2][3] This guide provides an in-depth comparison of reference standards and outlines the critical analytical methodologies required for their qualification and use, ensuring your experimental results are built on a foundation of scientific rigor.

Part 1: The Foundational Role of Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in qualitative and quantitative analyses.[4] Its quality directly impacts the validity of assay results, from early discovery to quality control in manufacturing.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to confirm their identity, strength, and quality.[5]

The Hierarchy of Reference Standards

Reference standards are typically categorized into a two-tiered system, which ensures the preservation of the most valuable primary standard.

  • Primary Standards: These are materials of the highest purity, established without comparison to a preceding standard.[4] They are extensively characterized to confirm structure and measure purity. Pharmacopeial standards (e.g., from USP, EP) are considered primary standards.[6][7]

  • Secondary (or Working) Standards: These standards are characterized by comparison to a primary reference standard. They are used for routine laboratory analyses to minimize the use of the more expensive primary standard.[4]

G cluster_0 Hierarchy of Analytical Reference Standards Primary Primary Reference Standard (e.g., USP, EP, or thoroughly characterized in-house lot) Secondary Secondary (Working) Standard (Qualified against the Primary Standard) Primary->Secondary Characterization & Qualification Routine Routine Laboratory Assays (e.g., HPLC, LC-MS) Secondary->Routine Calibration & Control

Caption: Logical flow from a primary reference standard to routine assays.

The Certificate of Analysis (CoA): A Standard's Passport

A reference standard is incomplete without its Certificate of Analysis (CoA). This document is a formal record from the manufacturer that certifies the material's quality and purity.[4][8] Researchers should critically evaluate the CoA for key information, including:

  • Identity: Confirmation of the chemical structure, typically via NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity: A quantitative measure of the main component, often determined by a chromatographic method like HPLC. It should account for organic impurities, residual solvents, and water content.

  • Lot Number: A unique identifier for traceability.

  • Storage Conditions: Essential for maintaining the integrity of the standard over time.

Part 2: Comparing Reference Materials for Isoxazole-5-Carboxamide Analogs

While a specific pharmacopeial reference standard for the parent "isoxazole-5-carboxamide" is not broadly listed, high-purity versions of its analogs and key synthetic precursors are commercially available. These can serve as primary standards provided they come with a comprehensive CoA. Below is a comparison of representative commercially available materials that are critical for isoxazole-5-carboxamide synthesis and analysis.

Product NameSupplierCAS NumberPurity/AssayCharacterization Methods
Isoxazole-5-carboxylic acidSigma-Aldrich21169-71-197%Melting Point, IR, NMR
Isoxazole-5-carboxylic acidBLD Pharm21169-71-1≥98%HPLC, HNMR
Isoxazole-5-carboxamideSanta Cruz Biotechnology89032-77-9(Lot specific)Provided on CoA
Isoxazole-5-carbaldehydeMilliporeSigma16401-14-297%Purity by GC

Note: Data is compiled from supplier websites and is subject to change. Researchers must always consult the lot-specific Certificate of Analysis.

The choice of standard depends on the specific isoxazole-5-carboxamide derivative being assayed. For novel derivatives, a well-characterized in-house batch, synthesized and purified to the highest possible level, must be established as the primary reference standard.[1][5][9]

Part 3: Essential Analytical Assays for Qualification and Use

Whether using a commercial standard or qualifying an in-house material, a combination of analytical techniques is required to ensure the standard is fit for its intended purpose.[10]

Purity Assessment and Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a reference standard and for quantitative assays. A purity method should be able to separate the main component from process-related impurities and degradation products.[5]

Experimental Protocol: HPLC Purity Determination

This protocol provides a general reverse-phase HPLC method suitable for many isoxazole-carboxamide derivatives. Method optimization will be required based on the specific analyte's properties.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Rationale: A formic acid modifier improves peak shape and provides protons for potential MS detection. Acetonitrile is a common organic modifier with good UV transparency.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 268 nm (or the λmax of the specific derivative).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-20 min: 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: Hold at 10% B (re-equilibration)

    • Rationale: A gradient elution is essential for separating compounds with a range of polarities and ensuring that any late-eluting impurities are removed from the column.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Further dilute with the mobile phase to a working concentration of ~50 µg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

G cluster_1 HPLC Assay Workflow A Prepare Mobile Phase & Equilibrate System C Inject Sample onto C18 Column A->C B Prepare Standard Solution (e.g., 50 µg/mL) B->C D Gradient Elution & Separation C->D E UV Detection (e.g., 268 nm) D->E F Data Acquisition & Integration E->F G Calculate Area % Purity F->G

Caption: Standard workflow for HPLC purity analysis.

Identity Confirmation by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for confirming the identity of a reference standard and for its highly sensitive quantification in complex matrices.[11][12] It provides two layers of specificity: the retention time from the LC and the mass-to-charge ratio (m/z) of the parent ion and its fragments from the MS/MS.

Experimental Protocol: LC-MS/MS Identity Confirmation

This protocol uses conditions similar to the HPLC method, which is common practice, but focuses on the mass spectrometric detection.

  • Instrumentation:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an Electrospray Ionization (ESI) source.

    • The same LC column and mobile phases as the HPLC method can often be used.[11]

  • LC Conditions:

    • Utilize the same gradient as the HPLC method, potentially with a lower flow rate (e.g., 0.4-0.6 mL/min) to improve ionization efficiency.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive (many nitrogen-containing compounds ionize well in positive mode).

    • Parent Ion (Q1): Scan for the expected [M+H]+ of the isoxazole-5-carboxamide derivative.

    • Collision Energy: Optimize to generate characteristic fragment ions.

    • Product Ion (Q3) Scan: Identify the major fragment ions to create a specific fragmentation pattern (mass spectrum).

    • Rationale: The unique transition from a specific parent ion to a specific product ion (Multiple Reaction Monitoring or MRM) provides extremely high selectivity for the analyte.

  • Sample Preparation:

    • Prepare a dilute solution of the reference standard (~1 µg/mL) in the mobile phase.

  • Data Analysis:

    • Confirm that the major peak in the chromatogram elutes at the expected retention time.

    • Verify that the mass spectrum of this peak shows the correct parent ion [M+H]+ and a consistent, reproducible fragmentation pattern. This pattern serves as a "fingerprint" for the compound's identity.

G cluster_2 LC-MS/MS Identity Confirmation Workflow Start Dilute Standard Solution (~1 µg/mL) LC LC Separation (C18 Column) Start->LC ESI Electrospray Ionization (ESI) LC->ESI Q1 Q1: Isolate Parent Ion [M+H]+ ESI->Q1 Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Detect Product Ions Q2->Q3 Result Confirm Identity via: 1. Retention Time 2. Parent Mass 3. Fragmentation Pattern Q3->Result

Caption: Workflow for confirming compound identity using LC-MS/MS.

Conclusion

The selection and proper use of reference standards are non-negotiable for generating high-quality, reliable data in assays involving isoxazole-5-carboxamide derivatives. Researchers must prioritize standards with the highest available purity, accompanied by a comprehensive Certificate of Analysis. For novel compounds, establishing a well-characterized in-house primary standard using a suite of analytical techniques—spearheaded by HPLC for purity and LC-MS/MS for identity—is a critical investment in the integrity of the entire research program. By adhering to these principles, the scientific community can ensure that the therapeutic potential of this important class of molecules is evaluated with the utmost accuracy and confidence.

References

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Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Reactant of Route 2
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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